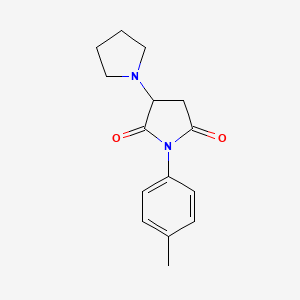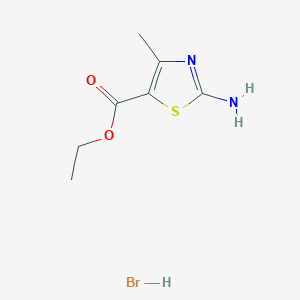![molecular formula C21H18N2O3 B5129906 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole](/img/structure/B5129906.png)
9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole, also known as MNPE-Cz, is a fluorescent organic compound that has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole is a photochromic compound that undergoes reversible photoisomerization upon exposure to light. The mechanism of action involves the absorption of light by the molecule, which causes a change in the electronic structure and leads to the formation of a new isomer. The photoisomerization process is reversible, and the molecule can switch back to its original form upon exposure to a different wavelength of light.
Biochemical and Physiological Effects:
9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used in live-cell imaging studies to monitor intracellular processes such as protein trafficking, lipid metabolism, and cell signaling. 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole has also been used to study the dynamics of membrane fusion and fission events.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole is its high photostability and brightness, which makes it an ideal fluorescent probe for long-term imaging studies. It is also highly selective and can be used to target specific cellular structures or molecules. However, 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole has limitations in terms of its solubility and stability in aqueous solutions, which can affect its performance in certain applications.
Direcciones Futuras
There are several future directions for the use of 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole in scientific research. One potential application is in the development of new biosensors for detecting biomolecules such as proteins and nucleic acids. 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole could also be used in the development of new imaging agents for non-invasive diagnosis and monitoring of diseases. Additionally, 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole could be used in the development of new materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion:
In conclusion, 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole is a versatile fluorescent probe that has been widely used in scientific research. Its unique properties make it an ideal tool for studying various cellular processes and developing new biosensors and imaging agents. While there are limitations to its use, the potential future applications of 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole are vast and exciting.
Métodos De Síntesis
9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole can be synthesized through a multi-step process that involves the reaction of 4-methyl-2-nitrophenol with 2-chloroethyl carbazole followed by a series of purification steps. The final product is a yellow powder that is soluble in organic solvents such as chloroform and dichloromethane.
Aplicaciones Científicas De Investigación
9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole has been used extensively in scientific research as a fluorescent probe for various applications. It has been used to study the dynamics of lipid membranes, protein-protein interactions, and enzyme activity. 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole is also used in the development of biosensors and imaging agents for biomedical applications.
Propiedades
IUPAC Name |
9-[2-(4-methyl-2-nitrophenoxy)ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15-10-11-21(20(14-15)23(24)25)26-13-12-22-18-8-4-2-6-16(18)17-7-3-5-9-19(17)22/h2-11,14H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXFVSPOIQKTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6863215 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5129829.png)
![2-methyl-N-(3-methylphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5129832.png)
![5-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5129846.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5129847.png)

![methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate](/img/structure/B5129858.png)
![2-{4-[2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B5129861.png)
![N~2~-(3-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5129875.png)
![N-(2-bromophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5129894.png)


![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5129913.png)
![1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5129917.png)
